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molecular formula C6H7N3O4S B112339 4-Amino-3-nitrobenzenesulfonamide CAS No. 2360-19-2

4-Amino-3-nitrobenzenesulfonamide

Cat. No. B112339
M. Wt: 217.21 g/mol
InChI Key: DZJCUJCWFQPICK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03987199

Procedure details

7.0 G. of 4-amino-3-nitrobenzenesulfonamide is suspended in 150 ml. of methanol at room temperature and brominated with 5.2 g. of liquid bromine added dropwise over 15 minutes. The reaction mixture is filtered and the solid material recrystallized from isopropanol affording 4-amino-3-bromo-5-nitrobenzenesulfonamide, m.p. 216°-218° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[Br:15]Br>CO>[NH2:1][C:2]1[C:3]([N+:12]([O-:14])=[O:13])=[CH:4][C:5]([S:8]([NH2:11])(=[O:10])=[O:9])=[CH:6][C:7]=1[Br:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
the solid material recrystallized from isopropanol

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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